

An In-Depth Technical Guide to BDP TMR Azide for Advanced Bioimaging

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Compound of Interest

Compound Name: BDP TMR azide

Cat. No.: B13714336

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and excellent photostability, BODIPY dyes are invaluable tools in biological imaging. BDP TMR is spectrally similar to tetramethylrhodamine (TMR), but offers significantly higher brightness and a longer fluorescence lifetime, making it particularly well-suited for demanding applications such as fluorescence polarization assays and super-resolution microscopy.[1] The azide functional group enables its covalent attachment to a wide range of biomolecules through "click chemistry," a highly efficient and specific bioorthogonal ligation reaction. This guide provides a comprehensive overview of the technical specifications, experimental protocols, and applications of **BDP TMR azide** in modern biological research.

Core Properties and Specifications

BDP TMR azide is characterized by its excellent photophysical properties, which are summarized in the table below. These properties make it a robust and reliable fluorescent label for a variety of bioimaging applications.

Property	Value	Reference
CAS Number	2183473-25-6, 2373346-19-9	
Molecular Weight	494.37 g/mol	[2]
Excitation Maximum (λ_{ex})	544 nm	[2]
Emission Maximum (λ_{em})	570 nm	[2]
Molar Extinction Coefficient	$\sim 80,000 \text{ cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ)	> 0.9	[1]
Appearance	Orange solid	
Solubility	Good in most organic solvents (e.g., DMSO, DMF)	

Experimental Protocols

The primary application of **BDP TMR azide** is the fluorescent labeling of biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azide-functionalized dye and an alkyne-modified biomolecule.

Protocol: Copper-Catalyzed Click Chemistry (CuAAC) for Labeling of Alkyne-Modified Biomolecules

This protocol provides a general guideline for labeling alkyne-modified proteins or oligonucleotides with **BDP TMR azide**. Optimization may be required for specific applications.

Materials:

- Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
- BDP TMR azide**
- Copper(II) sulfate (CuSO_4)

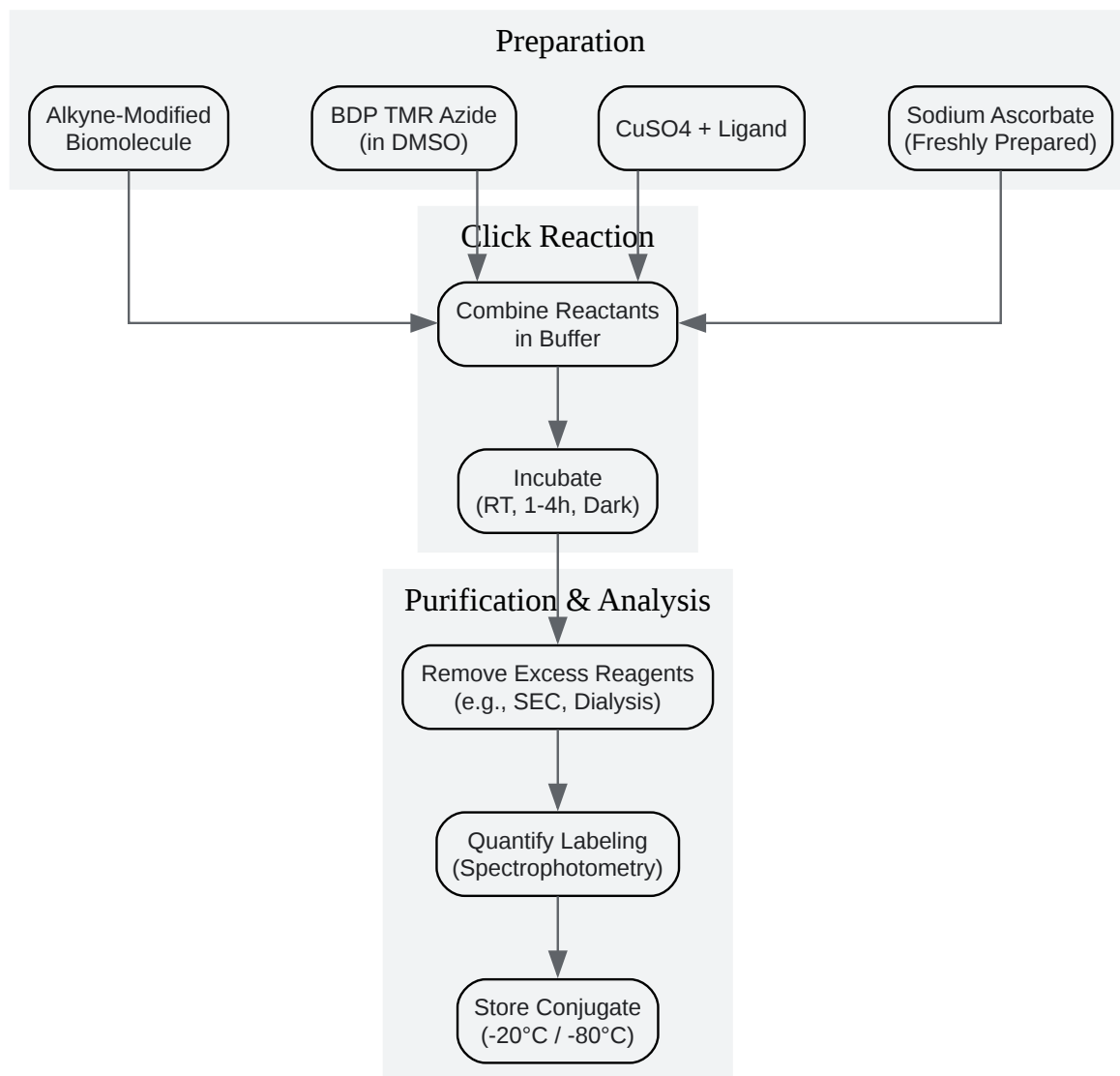
- Reducing agent (e.g., sodium ascorbate)
- Copper ligand (e.g., THPTA or TBTA)
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO (for dissolving **BDP TMR azide**)
- Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

- Preparation of Stock Solutions:
 - Dissolve **BDP TMR azide** in anhydrous DMSO to a stock concentration of 10 mM.
 - Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
 - Prepare a 10 mM stock solution of CuSO₄ in water.
 - Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.
 - Add the **BDP TMR azide** stock solution to the reaction mixture. The final concentration of the dye should be in excess of the biomolecule (typically 2-10 fold molar excess).
 - Add the copper ligand to the reaction mixture.
 - Add the CuSO₄ solution.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:

- Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
- Purification:
 - Remove the unreacted dye and catalyst components from the labeled biomolecule using an appropriate purification method. For proteins, size exclusion chromatography or dialysis are commonly used. For oligonucleotides, ethanol precipitation or HPLC can be employed.
- Quantification and Storage:
 - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of BDP TMR (544 nm).
 - Store the labeled biomolecule at -20°C or -80°C, protected from light.

Logical Workflow for Biomolecule Labeling



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A streamlined workflow for the click chemistry labeling of biomolecules.

Applications in Bioimaging and Drug Development

The bright and photostable nature of **BDP TMR azide** makes it a versatile tool for a range of applications in life sciences research and drug development.

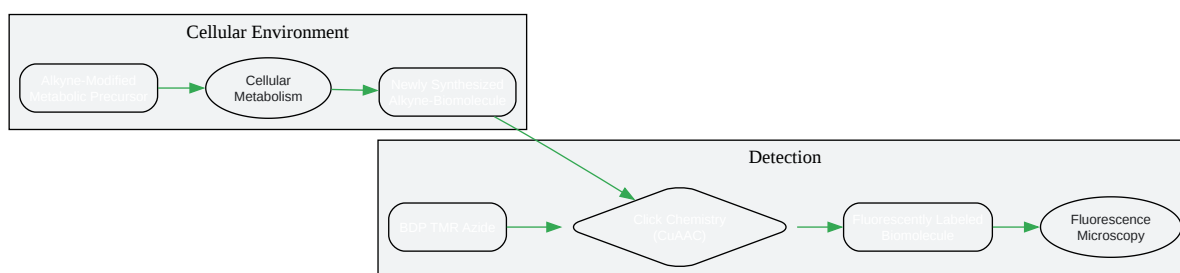
Fluorescence Microscopy and Super-Resolution Imaging

BDP TMR azide-labeled biomolecules can be used to visualize cellular structures and processes with high spatial and temporal resolution. The exceptional photostability of BODIPY dyes is particularly advantageous for super-resolution microscopy techniques such as STED and PALM/STORM, which require robust fluorophores that can withstand high laser powers.

Visualizing Metabolic Activity

A powerful application of click chemistry in cellular imaging is the metabolic labeling of nascent biomolecules. Cells can be fed with alkyne-modified metabolic precursors (e.g., amino acids, nucleosides, or sugars), which are incorporated into newly synthesized proteins, DNA, RNA, or glycans. Subsequent reaction with **BDP TMR azide** allows for the specific visualization of this metabolic activity.

Signaling Pathway for Metabolic Labeling and Visualization



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Metabolic labeling workflow using click chemistry with **BDP TMR azide**.

Drug Development and Target Engagement

In drug development, **BDP TMR azide** can be used to track the localization and target engagement of drug candidates. An alkyne-modified drug can be administered to cells or tissues, and its distribution and binding to its target can be visualized by subsequent labeling with **BDP TMR azide**. This provides valuable information on the pharmacokinetics and pharmacodynamics of the drug at a cellular level.

Conclusion

BDP TMR azide is a high-performance fluorescent probe that offers significant advantages for the labeling and visualization of biomolecules. Its exceptional brightness, photostability, and suitability for click chemistry make it an indispensable tool for a wide range of applications, from fundamental cell biology to advanced drug discovery. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the successful implementation of **BDP TMR azide** in your research endeavors.

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References

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